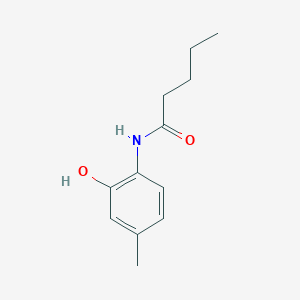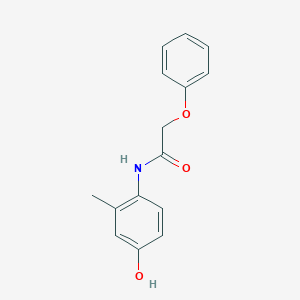
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide, also known as Efaroxan, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonylureas and is primarily used as an alpha-2 adrenergic receptor antagonist.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide involves its ability to block the alpha-2 adrenergic receptors. These receptors are primarily found in the central nervous system and play a role in regulating various physiological processes such as blood pressure, heart rate, and neurotransmitter release. By blocking these receptors, N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide enhances the release of neurotransmitters such as norepinephrine and dopamine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to enhance insulin secretion and improve glucose tolerance, making it a potential candidate for the treatment of type 2 diabetes. Additionally, this compound has been shown to improve cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide in lab experiments is its ability to selectively block the alpha-2 adrenergic receptors. This allows researchers to study the specific physiological processes that are regulated by these receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the study of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another potential direction is the study of the long-term effects of this compound on cognitive function and memory. Additionally, further research is needed to determine the potential applications of this compound in the treatment of type 2 diabetes and other metabolic disorders.
Synthesis Methods
The synthesis of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-amino-5-ethyl-6-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of this synthesis method is reported to be around 60-70%.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of neuroscience, where it is used as an alpha-2 adrenergic receptor antagonist. This compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
In addition to its application in neuroscience, N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has also been studied for its potential use in the treatment of diabetes. This compound has been shown to enhance insulin secretion and improve glucose tolerance in animal models, making it a potential candidate for the treatment of type 2 diabetes.
properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-14-10-7-9-13(3)16(14)17-20(18,19)15-11-6-5-8-12(15)2/h5-11,17H,4H2,1-3H3 |
InChI Key |
FFIHZFDVWXPSRW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2C)C |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)




![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)

![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)